8-methoxy-4-oxo-N-(pyridin-4-ylmethyl)-1,4-dihydroquinoline-3-carboxamide
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Overview
Description
8-methoxy-4-oxo-N-(pyridin-4-ylmethyl)-1,4-dihydroquinoline-3-carboxamide is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-4-oxo-N-(pyridin-4-ylmethyl)-1,4-dihydroquinoline-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-methoxyquinoline and pyridine-4-carboxaldehyde.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form an intermediate.
Cyclization: The intermediate is then subjected to cyclization under controlled conditions, typically involving heating and the use of a solvent like ethanol or methanol.
Oxidation: The cyclized product is oxidized using an oxidizing agent such as potassium permanganate or hydrogen peroxide to introduce the oxo group.
Amidation: Finally, the compound undergoes amidation with pyridine-4-ylmethylamine to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-4-oxo-N-(pyridin-4-ylmethyl)-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and quinoline rings, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxo groups, while reduction may produce hydroxylated derivatives.
Scientific Research Applications
8-methoxy-4-oxo-N-(pyridin-4-ylmethyl)-1,4-dihydroquinoline-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, infectious diseases, and neurological disorders.
Biological Research: It is used as a tool compound to study various biological processes and pathways.
Chemical Biology: The compound serves as a probe to investigate the interactions between small molecules and biological targets.
Industrial Applications: It may be used in the development of new materials, catalysts, or other industrial products.
Mechanism of Action
The mechanism of action of 8-methoxy-4-oxo-N-(pyridin-4-ylmethyl)-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family, known for its antimalarial and antibacterial properties.
8-methoxyquinoline: A precursor in the synthesis of the target compound, with its own biological activities.
Pyridine-4-carboxamide: A related compound with applications in medicinal chemistry.
Uniqueness
8-methoxy-4-oxo-N-(pyridin-4-ylmethyl)-1,4-dihydroquinoline-3-carboxamide is unique due to its specific structural features, such as the methoxy and oxo groups, which confer distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C17H15N3O3 |
---|---|
Molecular Weight |
309.32 g/mol |
IUPAC Name |
8-methoxy-4-oxo-N-(pyridin-4-ylmethyl)-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C17H15N3O3/c1-23-14-4-2-3-12-15(14)19-10-13(16(12)21)17(22)20-9-11-5-7-18-8-6-11/h2-8,10H,9H2,1H3,(H,19,21)(H,20,22) |
InChI Key |
OMHWEWZJKNTYLO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NC=C(C2=O)C(=O)NCC3=CC=NC=C3 |
Origin of Product |
United States |
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